3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
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Overview
Description
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a 4-methylpiperazin-1-ylmethyl group at the 3-position. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
N-Alkylation: The brominated indole is then subjected to N-alkylation with 4-methylpiperazine. This step involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction can lead to the formation of different functional groups on the indole ring.
Scientific Research Applications
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylpiperazin-1-YL)methyl)-1H-indole: Lacks the bromine atom at the 5-position, which may affect its biological activity and chemical reactivity.
5-Bromo-1H-indole: Lacks the 4-methylpiperazin-1-ylmethyl group, which may influence its solubility and interaction with biological targets.
4-Methylpiperazin-1-ylmethyl derivatives: Compounds with different substituents on the indole ring, which can lead to variations in their pharmacological profiles.
Uniqueness
The presence of both the bromine atom and the 4-methylpiperazin-1-ylmethyl group in 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole makes it unique. This combination can enhance its binding affinity to specific targets and improve its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-bromo-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17-4-6-18(7-5-17)10-11-9-16-14-3-2-12(15)8-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXULFBLEGVJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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